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2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazin-8-amine

Kinase inhibitor design Scaffold hopping Structure-based drug design

2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazin-8-amine (CAS 128702-03-4) is a bicyclic heteroaromatic scaffold defined by a [2,3-b] ring fusion connecting a dihydro-1,4-oxazine to a pyridine bearing a primary aromatic amine at the 8-position. It serves as a versatile intermediate for kinase inhibitor programs, with its molecular formula C7H9N3O, molecular weight 151.17 g/mol, and computed physicochemical properties of density 1.3±0.1 g/cm³, boiling point 388.2±42.0 °C, and LogP 0.20.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
Cat. No. B13832014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazin-8-amine
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESC1COC2=NC=CC(=C2N1)N
InChIInChI=1S/C7H9N3O/c8-5-1-2-10-7-6(5)9-3-4-11-7/h1-2,9H,3-4H2,(H2,8,10)
InChIKeyBZZWNZAMBICMFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazin-8-amine: Procurement-Relevant Structural and Pharmacological Baseline


2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazin-8-amine (CAS 128702-03-4) is a bicyclic heteroaromatic scaffold defined by a [2,3-b] ring fusion connecting a dihydro-1,4-oxazine to a pyridine bearing a primary aromatic amine at the 8-position . It serves as a versatile intermediate for kinase inhibitor programs, with its molecular formula C7H9N3O, molecular weight 151.17 g/mol, and computed physicochemical properties of density 1.3±0.1 g/cm³, boiling point 388.2±42.0 °C, and LogP 0.20 . Distinguished from its positional isomers (pyrido[3,2-b][1,4]oxazine and pyrido[4,3-b][1,4]oxazine) by its unique regiochemical arrangement, which dictates distinct hydrogen-bonding geometry in kinase hinge-binding motifs [1], this compound functions as a core scaffold in IAP antagonist programs (Smac mimetics) and EGFR-TK inhibitor design, explicitly claimed in patent literature for both target classes [2][3].

Why Generic Pyrido-Oxazine Amines Cannot Substitute for 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazin-8-amine in Target Programs


Generic substitution of 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-8-amine with other pyrido-oxazine amines (e.g., pyrido[3,2-b][1,4]oxazin-8-amine or pyrido[4,3-b][1,4]oxazin-8-amine positional isomers) fundamentally alters the three-dimensional projection of the 8-NH₂ hydrogen-bonding vector and the electronic character of the pyridine ring, which in turn determines kinase hinge-region complementarity and IAP BIR3 domain binding geometry [1]. While the pyrido[3,2-b][1,4]oxazine scaffold is predominantly employed as a Raf kinase/LRRK2 inhibitor template [2] and the pyrido[4,3-b][1,4]oxazine scaffold has been explored for antileukemic activity [3], the [2,3-b] isomer specifically orients the ring oxygen toward the solvent front in kinase active sites—a critical feature for evading the gatekeeper residue in mutant EGFR and engaging the glycine-rich loop [4]. Furthermore, the 8-amine on the [2,3-b] scaffold provides a unique vector for derivatization into biaryl and aminoquinazoline architectures that achieve clinically comparable potency to Osimertinib (IC50 = 0.09 μM vs. HCC827) [4], whereas the same substitution pattern on the [3,2-b] or [4,3-b] isomers fails to recapitulate this binding mode. The quantitative evidence below establishes that scaffold identity is not interchangeable without loss of target engagement and cellular potency.

Quantitative Differentiation Evidence for 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazin-8-amine vs. Closest Analogs


Scaffold Regiochemistry Defines Kinase Hinge-Binding Geometry: [2,3-b] vs. [3,2-b] vs. [4,3-b] Pyrido-Oxazine Isomers

The [2,3-b] fusion in 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-8-amine places the ring oxygen adjacent to the pyridine nitrogen (N1), creating a bidentate donor–acceptor motif that engages the kinase hinge region via a canonical hydrogen-bonding pattern: pyridine-N1 as acceptor and ring-oxygen as a secondary interaction point [1]. This geometry directly mimics the hinge-binding motif of quinazoline-based EGFR inhibitors. The [3,2-b] isomer reverses the relative positions of oxygen and nitrogen around the fusion junction, altering the projection angle of the 8-NH₂ vector by approximately 120°, which disrupts the same binding conformation [2]. The [4,3-b] isomer introduces a third distinct regiochemical arrangement, distributing the heteroatom positions differently along the fused ring [3].

Kinase inhibitor design Scaffold hopping Structure-based drug design

EGFR-TK Inhibition Potency of [2,3-b] Scaffold Derivatives Matches Clinically Approved Osimertinib

Derivatives built on the 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-8-amine scaffold demonstrate EGFR-TK inhibitory potency comparable to the third-generation clinical inhibitor Osimertinib. The most potent derivative (compound 7f) exhibited IC50 values of 0.09 μM (HCC827, EGFR exon 19 deletion), 0.89 μM (NCI-H1975, EGFR L858R/T790M), and 1.10 μM (A-549, WT-EGFR overexpression) in MTT assays [1]. Selectivity was demonstrated by a >61 μM IC50 against normal BEAS-2B bronchial epithelial cells, yielding a selectivity index of >677-fold for HCC827 vs. BEAS-2B [1]. No equivalent EGFR-TK potency data have been reported for the [3,2-b] or [4,3-b] scaffold isomers bearing a comparable 8-amine substitution pattern.

EGFR-TK inhibitor Non-small cell lung cancer Antiproliferative IC50

IAP Antagonist Mechanistic Class: [2,3-b] Scaffold as Patent-Claimed Smac-Mimetic Core vs. Alternative Monovalent IAP Antagonists

The 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine scaffold is explicitly claimed as a core pharmacophore in IAP antagonist patents (Smac mimetics), including EP4161937A4 and US20230219975 [1][2]. At the class level, monovalent IAP antagonists based on this scaffold are distinguished from bivalent clinical candidates (e.g., GDC-0917, Debio1143) by their distinct degradation selectivity for cIAP1 over XIAP, which impacts NF-κB pathway modulation [3]. Bivalent IAP antagonists degrade both cIAP1 and cIAP2 with IC50 values of 1–5 nM in MDA-MB-231 cell growth inhibition assays, whereas monovalent antagonists (including pyrido-oxazine-based scaffolds) show preferential cIAP1 degradation with IC50 values in the 30–200 nM range [3].

IAP antagonist Smac mimetic Apoptosis induction

Computed Physicochemical Properties vs. Halogenated and Alkylated Pyrido-Oxazine Building Blocks

2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazin-8-amine (MW 151.17 g/mol) exhibits fragment-like physicochemical properties (computed LogP = 0.20, boiling point 388.2±42.0 °C) that confer superior aqueous solubility and formulation flexibility relative to halogenated analogs in the same scaffold class . In contrast, 7-Bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine (MW ~257 g/mol) has an estimated LogP of ~2.1—approximately 1.9 log units higher (roughly 80-fold greater lipophilicity)—which reduces aqueous solubility and may complicate formulation while increasing the risk of off-target pharmacology [1]. The 8-amine substituent further provides a synthetic handle for late-stage diversification via amide coupling, reductive amination, or Buchwald–Hartwig cross-coupling, whereas the des-amino analog (2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine, CAS 1112193-37-9) lacks this orthogonal reactivity .

Fragment-based drug discovery Lead-like properties Physicochemical profiling

Validated Binding Mode in HPK1 Kinase at 2.82 Å Resolution: Structural Biology-Grade Scaffold Confirmation

A high-resolution co-crystal structure (RCSB PDB: 8CIJ) of human HPK1 (MAP4K1) bound to an inhibitor containing the 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine core confirms the scaffold's binding mode, with the oxazine ring oxygen oriented toward the solvent channel and the pyridine nitrogen engaging the kinase hinge region [1]. Deposited on 2023-02-09 with refinement statistics of R-Free = 0.266, R-Work = 0.237 at 2.82 Å resolution, this structure provides atomic-level validation of the scaffold's docking pose that is absent for competing pyrido-oxazine isomers—no equivalent co-crystal structures exist in the PDB for pyrido[3,2-b][1,4]oxazine-8-amine or pyrido[4,3-b][1,4]oxazin-8-amine in complex with any kinase [1].

X-ray crystallography HPK1 kinase Structure-guided optimization

Patent Protection and Freedom-to-Operate: Scaffold-Specific Claims for ALK5 and IAP Inhibitor Programs

The 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-8-amine scaffold is the subject of multiple patent families covering distinct therapeutic targets: (i) ALK5 (TGF-β type I receptor) inhibition via pyrido-oxazine amino derivatives (US20240190891A1, Chiesi Farmaceutici, filed 2021-07-14) [1]; and (ii) IAP antagonism via pyrido[2,3-b][1,4]oxazine or tetrahydropyrido[2,3-b][1,4]oxazepine derivatives (EP4161937A4, US20230219975) [2][3]. The ALK5 patent explicitly distinguishes pyrido-oxazine amino derivatives from prior-art pyrido[3,2-b][1,4]oxazine kinase inhibitors (MAP4K1, Glenmark WO2018/215668), noting that the [2,3-b] scaffold with an 8-amino substituent has not previously been claimed as an ALK5 inhibitor [1]. This patent segregation establishes a defined freedom-to-operate corridor for the [2,3-b] scaffold in ALK5 and IAP programs that does not extend to [3,2-b] or [4,3-b] oxazine isomers, which are separately claimed for Raf kinase, LRRK2, and antileukemic applications [4].

Patent landscape Freedom-to-operate ALK5 inhibitor

Optimal Research and Industrial Application Scenarios for Procuring 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazin-8-amine


Medicinal Chemistry: EGFR-TK Inhibitor Lead Optimization Against Drug-Resistant NSCLC

Teams developing next-generation EGFR-TK inhibitors targeting the T790M resistance mutation should prioritize procurement of 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-8-amine as the core scaffold. Derivatization at the 7-position via Suzuki cross-coupling yields compounds with IC50 values equivalent to Osimertinib in HCC827 (0.09 μM), NCI-H1975 (0.89 μM), and A-549 (1.10 μM) cell lines, while maintaining selectivity against normal BEAS-2B cells (>61 μM IC50) [1]. The validated hinge-binding geometry—confirmed by the 8CIJ co-crystal structure at 2.82 Å resolution—enables rational design of substituents that maintain front-pocket interactions via pyridine substituents and glycine-rich loop engagement via the di-fluorophenyl group [2].

Chemical Biology: cIAP1-Selective Degrader Development Using Monovalent IAP Antagonist Scaffolds

Investigators studying the differential roles of cIAP1 vs. cIAP2 in TNF-mediated NF-κB signaling should select the monovalent pyrido[2,3-b][1,4]oxazine scaffold as a starting point for IAP antagonist development. The scaffold is explicitly claimed in IAP antagonist patents (EP4161937A4, US20230219975) and, as a monovalent core, is predicted to exhibit preferential cIAP1 degradation without the XIAP-mediated NF-κB suppression associated with bivalent Smac mimetics [1][2]. This enables mechanistic studies that disentangle cIAP1-dependent from cIAP2/XIAP-dependent apoptotic signaling pathways, which is not achievable with bivalent clinical candidates (e.g., GDC-0917, Debio1143) that degrade all three IAP proteins [3].

Fragment-Based Drug Discovery: Soluble, Low-Lipophilicity Fragment for Library Design

Fragment-based screening groups seeking soluble, low-molecular-weight fragments (<200 g/mol) with computed LogP < 1 should include 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-8-amine (MW 151.17, LogP 0.20) in their core fragment libraries [1]. Its fragment-like properties compare favorably to brominated or alkylated pyrido-oxazine analogs (e.g., 7-Br-8-Me derivative, LogP ~2.1) by offering approximately 80-fold lower calculated lipophilicity, reducing the risk of non-specific hydrophobic binding and enhancing aqueous solubility for biochemical assay compatibility [1]. The 8-NH₂ handle permits late-stage elaboration into lead-like compounds with controlled increases in molecular weight and lipophilicity.

Structure-Guided Drug Design: HPK1 Kinase Inhibitor Optimization with Pre-Validated Binding Pose

Structure-based drug design teams targeting HPK1 (MAP4K1) for immuno-oncology applications should procure the [2,3-b] scaffold based on the publicly available 2.82 Å co-crystal structure (PDB: 8CIJ), which reveals the oxazine oxygen oriented toward the solvent channel and the pyridine nitrogen engaging the kinase hinge [1]. This pre-validated binding pose enables immediate computational docking and free-energy perturbation (FEP) studies without the need for in-house crystallography. No equivalent structural biology data exist for pyrido[3,2-b] or pyrido[4,3-b] oxazine isomers, making the [2,3-b] scaffold the only structurally enabled starting point for HPK1 programs [1].

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